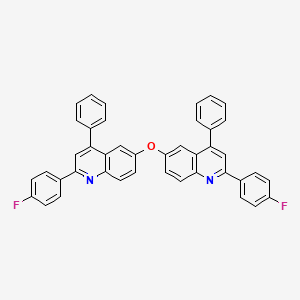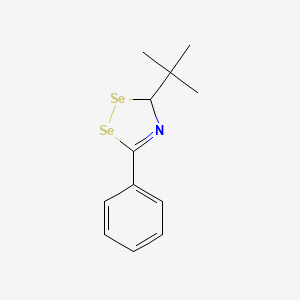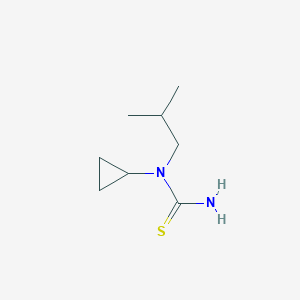
Diethyl (2-nitro-1-phenylethenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-nitro-1-phenylethenyl)phosphonate is an organophosphorus compound with the molecular formula C12H18NO5P It is characterized by the presence of a phosphonate group attached to a nitro-phenylethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-nitro-1-phenylethenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable nitro-phenylethenyl precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under mild conditions to form the desired phosphonate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (2-nitro-1-phenylethenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (2-nitro-1-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Industry: Used in the development of agrochemicals and flame retardants due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of diethyl (2-nitro-1-phenylethenyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, which prevents the enzyme from catalyzing its natural substrate .
Comparaison Avec Des Composés Similaires
- Diethyl (2-oxo-2-phenylethenyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-nitro-1-phenylethyl)phosphonate
Comparison: Diethyl (2-nitro-1-phenylethenyl)phosphonate is unique due to the presence of both a nitro group and a phenylethenyl moiety, which confer distinct reactivity and biological activity compared to other similar phosphonates. The nitro group can undergo reduction to form amines, while the phenylethenyl moiety provides a site for further functionalization .
Propriétés
Numéro CAS |
273210-90-5 |
|---|---|
Formule moléculaire |
C12H16NO5P |
Poids moléculaire |
285.23 g/mol |
Nom IUPAC |
(1-diethoxyphosphoryl-2-nitroethenyl)benzene |
InChI |
InChI=1S/C12H16NO5P/c1-3-17-19(16,18-4-2)12(10-13(14)15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Clé InChI |
FJOFMLFKQDTBLB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C[N+](=O)[O-])C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)

![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)


![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)

![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)

![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
